![molecular formula C13H24O2 B14365115 2,6-Dimethyl-9-(propan-2-yl)-1-oxaspiro[4.4]nonan-6-ol CAS No. 90292-59-4](/img/structure/B14365115.png)
2,6-Dimethyl-9-(propan-2-yl)-1-oxaspiro[4.4]nonan-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethyl-9-(propan-2-yl)-1-oxaspiro[44]nonan-6-ol is a complex organic compound characterized by its unique spirocyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-9-(propan-2-yl)-1-oxaspiro[4.4]nonan-6-ol typically involves multiple steps, starting from readily available precursors. The synthetic route may include:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of functional groups: Methyl and isopropyl groups are introduced through alkylation reactions.
Oxidation and reduction steps: These steps are necessary to achieve the desired oxidation state of the compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
2,6-Dimethyl-9-(propan-2-yl)-1-oxaspiro[4.4]nonan-6-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
科学的研究の応用
2,6-Dimethyl-9-(propan-2-yl)-1-oxaspiro[4.4]nonan-6-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,6-Dimethyl-9-(propan-2-yl)-1-oxaspiro[4.4]nonan-6-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
類似化合物との比較
Similar Compounds
2,6-Dimethyl-9-(propan-2-yl)-1-oxaspiro[4.4]nonane: Lacks the hydroxyl group present in 2,6-Dimethyl-9-(propan-2-yl)-1-oxaspiro[4.4]nonan-6-ol.
2,6-Dimethyl-9-(propan-2-yl)-1-oxaspiro[4.4]nonan-6-one: Contains a ketone group instead of a hydroxyl group.
Uniqueness
This compound is unique due to its specific functional groups and spirocyclic structure, which confer distinct chemical and biological properties. These properties make it valuable for various applications in research and industry.
特性
CAS番号 |
90292-59-4 |
|---|---|
分子式 |
C13H24O2 |
分子量 |
212.33 g/mol |
IUPAC名 |
2,9-dimethyl-6-propan-2-yl-1-oxaspiro[4.4]nonan-9-ol |
InChI |
InChI=1S/C13H24O2/c1-9(2)11-6-7-12(4,14)13(11)8-5-10(3)15-13/h9-11,14H,5-8H2,1-4H3 |
InChIキー |
XIYYLFVNXGAYER-UHFFFAOYSA-N |
正規SMILES |
CC1CCC2(O1)C(CCC2(C)O)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Diethyl 2,2'-[1,4-phenylenebis(oxy)]dipropanoate](/img/structure/B14365040.png)
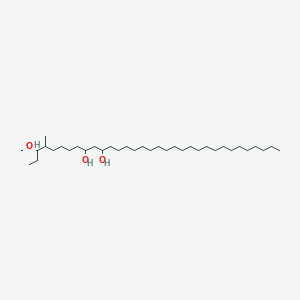
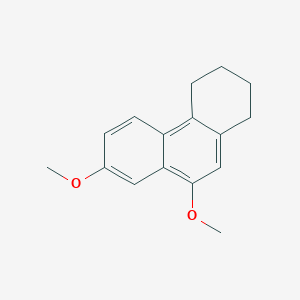
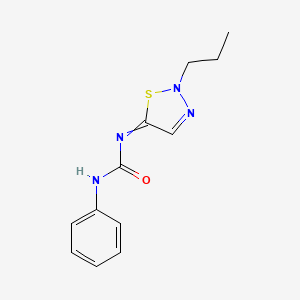
![3-[tert-Butoxy(diethoxy)silyl]propan-1-amine](/img/structure/B14365074.png)
![2-Methoxy-N-[4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]propanamide](/img/structure/B14365080.png)
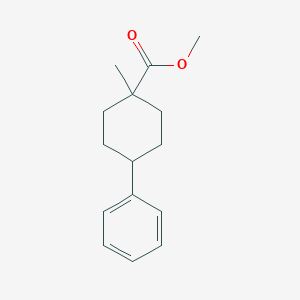
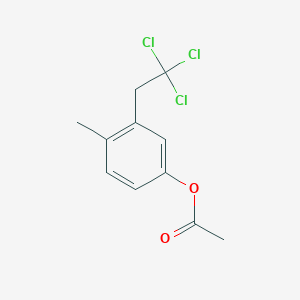
![N-ethyl-N-[[3-(trifluoromethyl)phenyl]methyl]ethanamine](/img/structure/B14365107.png)
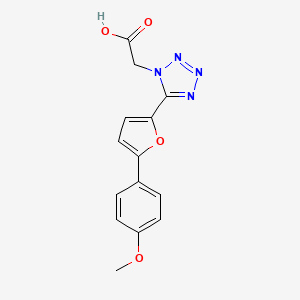
![Methyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B14365126.png)
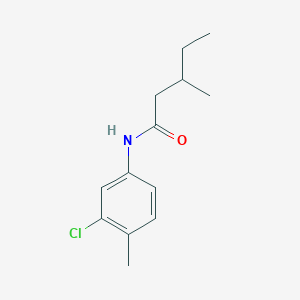
![6-Hydroxy-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7,10-dione](/img/structure/B14365136.png)
